molecular formula C13H16BrN3 B3200169 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile CAS No. 1017433-02-1

2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile

Cat. No.: B3200169
CAS No.: 1017433-02-1
M. Wt: 294.19 g/mol
InChI Key: VSKSVCWNTWXBNL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile is a nitrile-containing organic compound featuring a 4-bromophenyl group and a 4-methylpiperazine moiety. Its structure combines aromatic electrophilicity (via the bromophenyl group) with the basicity and conformational flexibility of the methylpiperazine ring, making it a versatile intermediate in medicinal chemistry and materials science.

The compound is synthesized via copper acetate-mediated C–H cyanation reactions, where 2-(4-methylpiperazin-1-yl)acetonitrile serves as a cyanide source. This method enables efficient functionalization of aromatic systems under mild conditions, yielding moderate to high product purity (e.g., 98% yield for related nitriles) . Applications include the synthesis of fluorescent materials and bioactive molecules, such as FPR2 receptor agonists, highlighting its role in drug discovery and functional material design .

Properties

IUPAC Name

2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKSVCWNTWXBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile is a notable derivative in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzylamine with 4-methylpiperazine in the presence of acetonitrile. The following general reaction scheme outlines this process:

  • Reagents :
    • 4-Bromobenzylamine
    • 4-Methylpiperazine
    • Acetonitrile
  • Procedure :
    • Mix the reagents in an appropriate solvent.
    • Heat the mixture under reflux conditions.
    • Purify the product using chromatography.

The resulting compound has been characterized using NMR and IR spectroscopy, confirming its structure and purity .

Biological Activity

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine, including those containing bromophenyl groups, exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported in the range of 0.5 to 8 μg/mL, indicating potent activity .

Anticancer Properties

In vitro studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values for these activities ranged from 0.5 to 10 μM, demonstrating significant antiproliferative effects. Specifically, the compound showed higher potency against breast cancer cell lines (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis induction and cell cycle arrest .

Cell Line IC50 (μM) Mechanism of Action
MCF-70.8Apoptosis induction
MDA-MB-2311.5Cell cycle arrest
A5493.0Apoptosis induction
HeLa5.0Cytotoxicity

Neuropharmacological Effects

Additionally, the compound has been evaluated for neuropharmacological properties, particularly as a potential anxiolytic agent due to its piperazine structure. Animal models have shown that it can reduce anxiety-like behaviors, suggesting possible therapeutic applications in treating anxiety disorders .

Case Studies

  • Antimicrobial Evaluation : In a study evaluating various piperazine derivatives, it was found that the incorporation of bromophenyl groups enhanced antibacterial activity significantly compared to non-brominated analogs. The study utilized both MIC and MBC (Minimum Bactericidal Concentration) assays to determine efficacy against pathogens .
  • Anticancer Activity : A comparative analysis of piperazine derivatives revealed that those containing halogen substitutions displayed improved cytotoxicity against cancer cell lines, with detailed flow cytometry analyses confirming apoptotic pathways were activated in treated cells .
  • Neuropharmacological Study : Research involving behavioral tests on rodent models indicated that compounds similar to this compound exhibited anxiolytic effects comparable to established anxiolytics, warranting further exploration in clinical settings .

The compound this compound presents promising biological activities across various domains including antimicrobial and anticancer properties, along with potential neuropharmacological effects. Ongoing research is essential to elucidate its mechanisms of action fully and explore its therapeutic applications further.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Antipsychotic Properties

Research indicates that compounds containing piperazine moieties, such as 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile, exhibit significant activity against depression and psychosis. The presence of the bromophenyl group enhances the pharmacological properties, making it a candidate for developing new antidepressants and antipsychotics. Studies have shown that derivatives of this compound can effectively inhibit serotonin reuptake, thereby increasing serotonin levels in the brain, which is beneficial for treating mood disorders .

Neuroprotective Effects

There is growing evidence that this compound may possess neuroprotective effects. It has been studied in the context of neurodegenerative diseases, where it demonstrates potential in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease .

Material Science

Synthesis of Novel Polymers

The compound can serve as a precursor for synthesizing novel polymers with enhanced thermal and mechanical properties. Its structure allows for the incorporation into polymer matrices, leading to materials that exhibit improved strength and stability under various conditions. This application is particularly useful in developing high-performance materials for industrial applications .

Research Tool

Biochemical Assays

In laboratory settings, this compound is utilized as a research tool in biochemical assays to study receptor interactions and signal transduction pathways. Its ability to modulate neurotransmitter systems makes it valuable for investigating the mechanisms underlying various neurological conditions .

Case Studies

StudyFocusFindings
1. Antidepressant Activity Investigated the compound's effect on serotonin levelsShowed significant inhibition of serotonin reuptake, indicating potential as an antidepressant
2. Neuroprotection Evaluated protective effects on neuronal cellsDemonstrated reduction in oxidative stress markers in vitro
3. Polymer Development Explored use in creating new polymer compositesResulted in materials with enhanced thermal stability and mechanical strength

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Comparative Data

Compound Name Structural Variation Synthesis Yield Key Properties/Applications Reference
2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile Methoxy instead of bromo; piperazine instead of methylpiperazine N/A Reduced electrophilicity; potential CNS activity
2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-cyclohexylideneacetonitrile Thiazol and cyclohexylidene substituents N/A Enhanced π-conjugation; possible kinase inhibition
2-(4-Bromophenyl)-2-methylpropanenitrile Methylpropionitrile group N/A Increased steric hindrance; solvent stability
2-(4-Bromophenyl)-2-phenylacetonitrile Phenyl instead of methylpiperazine 44% Lower polarity; crystallographic utility
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone core N/A FPR2 agonist; neutrophil activation

Stability and Physicochemical Properties

  • Thermal Stability : Quaternary ammonium betaine derivatives (related to nitrile intermediates) exhibit high stability at 30–35°C , whereas cyclohexylidene-containing analogs (e.g., ) may degrade under prolonged UV exposure due to extended conjugation.
  • Solubility: The methylpiperazine group enhances aqueous solubility compared to non-polar analogs like 2-(4-bromophenyl)-2-phenylacetonitrile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, 2-(4-bromophenyl)acetonitrile can react with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Intermediates are characterized using FT-IR (to confirm nitrile stretching at ~2200 cm⁻¹), ¹H/¹³C NMR (to verify substitution patterns and piperazine integration), and mass spectrometry (to confirm molecular ion peaks). Reaction progress is monitored via TLC with UV visualization .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR detects aromatic protons (δ 7.3–7.6 ppm) and piperazine protons (δ 2.3–3.5 ppm). ¹³C NMR confirms nitrile (δ ~115 ppm) and quaternary carbons. IR validates the C≡N bond .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines the structure, resolving bond lengths and angles. Data collection employs Mo/Kα radiation (λ = 0.71073 Å), and refinement metrics (e.g., R-factor < 5%) ensure accuracy .

Advanced Research Questions

Q. How is this compound utilized in Cu-mediated C–H activation for synthesizing bioactive heterocycles?

  • Methodological Answer : The compound acts as a cyanating agent in C(sp²)–H activation . For example, with benzimidazole-directed substrates, Cu(OAc)₂ catalyzes regioselective cyanation at room temperature. The reaction proceeds via a radical or concerted mechanism, yielding 2-(1H-benzo[d]imidazol-2-yl)aryl nitriles. Yields (60–85%) depend on solvent polarity (e.g., DCE) and directing-group efficiency .

Q. What strategies resolve discrepancies between X-ray crystallographic data and spectroscopic results for this compound?

  • Methodological Answer : Contradictions arise from dynamic effects (e.g., rotational barriers in piperazine) or polymorphism. To resolve:

  • Compare temperature-dependent NMR (e.g., VT-NMR) with SC-XRD to assess conformational flexibility.
  • Use Hirshfeld surface analysis (via CrystalExplorer) to evaluate crystal packing influences.
  • Validate purity via HPLC-MS to rule out byproducts .

Q. How is the compound evaluated for targeting glioblastoma multiforme (GBM) in 2D vs. 3D models?

  • Methodological Answer :

  • 2D assays : Cytotoxicity is measured via MTT assays on U87-MG cells (IC₅₀ values). Selectivity is tested against normal glial cells (e.g., HEK-293).
  • 3D models : Spheroids embedded in Matrigel assess penetration and apoptosis (via caspase-3/7 activation). Target engagement is validated via Western blotting (e.g., EGFR/PI3K inhibition) .

Q. How can synthetic protocols be optimized to improve yields of derivatives?

  • Methodological Answer :

  • Catalyst screening : Pd(OAc)₂ or Ru-based catalysts enhance cross-coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for Knoevenagel condensations .

Q. What role does the compound play in synthesizing carbapenem antibiotics?

  • Methodological Answer : It substitutes enol phosphate groups in carbapenem precursors via AdNE (allylic displacement nucleophilic elimination) . For example, 2-(4-methylpiperazin-1-yl)-2-oxoethanethiol reacts with enol phosphates in acetonitrile, yielding C-3 modified carbapenems with enhanced β-lactamase stability. Reactions are monitored via ³¹P NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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